![molecular formula C17H19N5O2 B1589433 Unii-625uxd6cji CAS No. 865758-98-1](/img/structure/B1589433.png)
Unii-625uxd6cji
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile involves multiple steps. The initial step typically includes the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the benzonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced techniques such as continuous flow chemistry and automated synthesis .
化学反应分析
Types of Reactions
2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
The compound UNII-625uxd6cji, identified as Methyl imidazo[1,5-a]pyridine-6-carboxylate , is a heterocyclic compound with significant applications in various scientific fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Chemistry
- Building Block : It is utilized as a precursor in synthesizing more complex heterocyclic compounds.
- Reactivity : The compound can undergo several reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
- Biological Activity : Methyl imidazo[1,5-a]pyridine-6-carboxylate exhibits potential antimicrobial and anticancer properties.
Medicine
- Pharmaceutical Development : This compound serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry
- Agrochemicals : It is employed in producing agrochemicals and materials science applications.
Antimicrobial Activity
Recent studies have highlighted the efficacy of methyl imidazo[1,5-a]pyridine-6-carboxylate against multidrug-resistant strains of Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of MIPC Derivatives
Compound | MIC (μM) | Target Pathogen |
---|---|---|
MIPC | 0.03-5.0 | Mycobacterium tuberculosis |
2,7-dimethyl derivative | 0.004 | Mycobacterium bovis BCG |
Anticancer Activity
The compound has been tested against breast cancer cell lines (MCF-7), showing significant antitumor activity.
Table 2: Anticancer Activity of MIPC Derivatives
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Imidazo-PBD Conjugate | MCF-7 | 2 | DNA binding, apoptosis induction |
Compound 13g | MCF-7 | 4 | G2/M phase arrest |
Antimicrobial Efficacy
A study reported that certain imidazo[1,2-a]pyridine derivatives exhibited significant activity against both replicating and non-replicating forms of Mtb, with the most potent compound showing an MIC of 0.004 μM without notable cytotoxicity against human cell lines.
Antitumor Potential
In another investigation focusing on breast cancer models, compounds derived from methyl imidazo[1,5-a]pyridine-6-carboxylate were shown to significantly inhibit cell proliferation at submicromolar concentrations. Structural modifications were emphasized to enhance antitumor efficacy.
作用机制
The mechanism of action of 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. This compound primarily acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting DPP-4, the compound helps to increase insulin secretion and decrease glucagon levels, thereby improving blood glucose control .
相似化合物的比较
Similar Compounds
Alogliptin: The parent compound from which 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile is derived.
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and therapeutic applications .
生物活性
Overview of Unii-625uxd6cji
This compound, also known by its chemical name Cilostazol , is a phosphodiesterase III inhibitor primarily used for the treatment of intermittent claudication. This condition is characterized by muscle pain or cramping in the legs due to inadequate blood flow during exercise.
Cilostazol works by inhibiting the enzyme phosphodiesterase III (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells. This results in:
- Vasodilation : Expansion of blood vessels, improving blood flow.
- Inhibition of Platelet Aggregation : Reducing the risk of clot formation.
Pharmacokinetics
- Absorption : Cilostazol is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
- Metabolism : It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.
- Elimination : The drug has a half-life of approximately 11 hours, with metabolites excreted mainly through urine.
Clinical Studies and Findings
- Efficacy in Intermittent Claudication :
- Cardiovascular Benefits :
- Impact on Endothelial Function :
Safety and Side Effects
Cilostazol is generally well-tolerated; however, some common side effects include:
- Headaches
- Dizziness
- Palpitations
- Gastrointestinal disturbances
Serious side effects are rare but can include bleeding complications due to its antiplatelet effects.
Case Studies
Several case studies have illustrated cilostazol's effectiveness:
- A case study involving a patient with severe claudication demonstrated a marked improvement in walking distance after cilostazol therapy, allowing for increased physical activity and enhanced quality of life .
- Another case highlighted its use in patients with diabetes who experienced improved symptoms of peripheral artery disease when treated with cilostazol alongside lifestyle modifications .
属性
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXUNUKTHMZSLE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865758-98-1 | |
Record name | 2-((6-((3R)-3-Amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865758981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((6-((3R)-3-AMINO-1-PIPERIDINYL)-3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)METHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625UXD6CJI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。